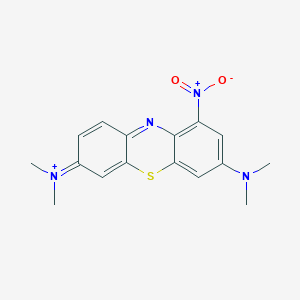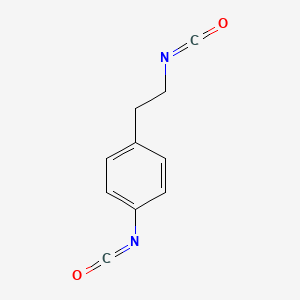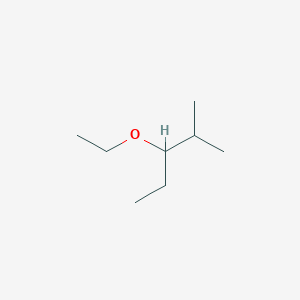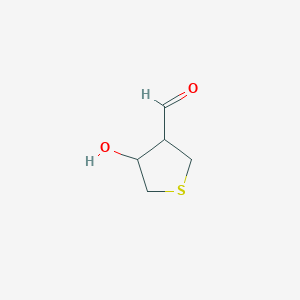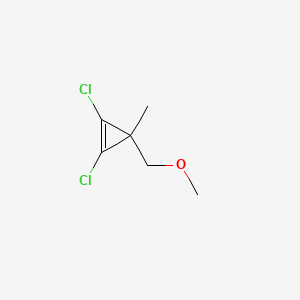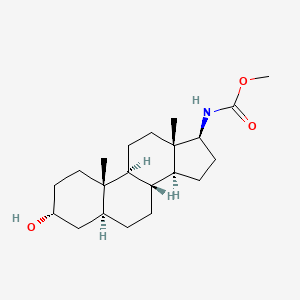
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane can be achieved through several methods. One common approach involves the reduction of androstanedione using 3-beta-hydroxysteroid dehydrogenase. This enzyme catalyzes the conversion of androstanedione to 3-beta-hydroxy-5-alpha-androstan-17-one, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar enzymatic reactions. The process may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxycarbamoylated derivatives of the parent compound. These derivatives have been studied for their potential therapeutic applications .
Applications De Recherche Scientifique
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane has been extensively studied for its applications in chemistry, biology, medicine, and industry In chemistry, it is used as a precursor for synthesizing other steroid hormones In biology, it plays a role in regulating various physiological processesIn industry, it is used in the production of various pharmaceuticals and chemical intermediates .
Mécanisme D'action
The mechanism of action of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in various biological processes. This interaction is mediated through the activation of intracellular signaling pathways, leading to the desired physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane include epiandrosterone, androsterone, and etiocholanolone. These compounds share structural similarities and exhibit weak androgenic activity .
Uniqueness: What sets this compound apart from these similar compounds is its unique methoxycarbamoyl group at the 17-beta position. This modification enhances its stability and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
126054-48-6 |
|---|---|
Formule moléculaire |
C21H35NO3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
methyl N-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14+,15-,16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
CEZKLEHYJURHTB-FFKCJEPHSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4NC(=O)OC)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


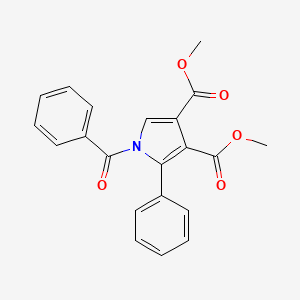


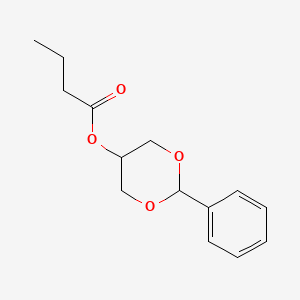
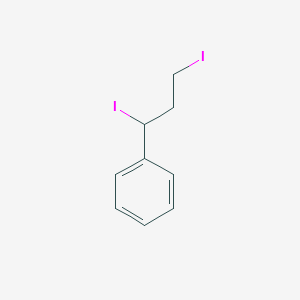
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
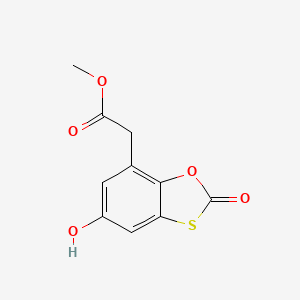
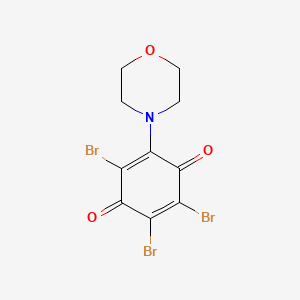
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
